molecular formula C20H12O B14294480 Benzo(k)fluoranthen-7-ol CAS No. 116208-74-3

Benzo(k)fluoranthen-7-ol

Cat. No.: B14294480
CAS No.: 116208-74-3
M. Wt: 268.3 g/mol
InChI Key: FDRUBXIBLTXXAY-UHFFFAOYSA-N
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Description

Benzo(k)fluoranthen-7-ol is an organic compound classified as a polycyclic aromatic hydrocarbon (PAH) It is a derivative of benzo(k)fluoranthene, which is known for its complex structure consisting of multiple fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(k)fluoranthen-7-ol typically involves the functionalization of benzo(k)fluoranthene. One common method is the hydroxylation of benzo(k)fluoranthene using strong oxidizing agents under controlled conditions. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to isolate this compound from other by-products.

Chemical Reactions Analysis

Types of Reactions

Benzo(k)fluoranthen-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated PAHs.

    Reduction: Hydroxy derivatives of this compound.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Benzo(k)fluoranthen-7-ol has diverse applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Benzo(k)fluoranthen-7-ol involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to cytotoxic effects. It may also interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Benzo(k)fluoranthen-7-ol can be compared with other similar PAHs, such as:

  • Benzo(a)fluoranthene
  • Benzo(b)fluoranthene
  • Benzo(e)fluoranthene
  • Benzo(j)fluoranthene

Uniqueness

This compound is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and potential biological activity compared to its non-hydroxylated counterparts.

Properties

CAS No.

116208-74-3

Molecular Formula

C20H12O

Molecular Weight

268.3 g/mol

IUPAC Name

benzo[k]fluoranthen-7-ol

InChI

InChI=1S/C20H12O/c21-20-14-8-2-1-5-13(14)11-17-15-9-3-6-12-7-4-10-16(18(12)15)19(17)20/h1-11,21H

InChI Key

FDRUBXIBLTXXAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C4=CC=CC5=C4C(=CC=C5)C3=C2O

Origin of Product

United States

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